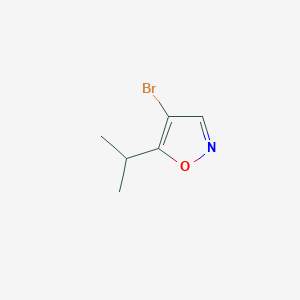

4-Bromo-5-isopropylisoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8BrNO |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

4-bromo-5-propan-2-yl-1,2-oxazole |

InChI |

InChI=1S/C6H8BrNO/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3 |

InChI Key |

IVTHWLDMNUDIFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=NO1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 5 Isopropylisoxazole and Its Advanced Precursors

Strategies for Regioselective Bromination of Isoxazole (B147169) Rings

The isoxazole ring exhibits distinct reactivity towards electrophiles. The electronic properties of the ring, influenced by the nitrogen and oxygen heteroatoms, generally direct electrophilic substitution to the C4 position. isasbharat.in This inherent regioselectivity is foundational for the synthesis of 4-bromo-5-isopropylisoxazole from its non-brominated precursor.

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination, valued for its ability to provide a low, steady concentration of bromine, which can enhance selectivity and minimize side reactions. masterorganicchemistry.com It is particularly effective for the bromination of electron-rich aromatic and heterocyclic systems. missouri.edu In the context of isoxazoles, NBS serves as an efficient reagent for introducing a bromine atom specifically at the C4 position. rsc.org

The reaction typically involves treating the isoxazole substrate, in this case, 5-isopropylisoxazole, with NBS in a suitable solvent. The mechanism proceeds via an electrophilic attack of the bromonium ion (or its equivalent) on the isoxazole ring, leading to a stabilized isoxazolium ion intermediate. rsc.orgrsc.org Subsequent deprotonation restores aromaticity, yielding the 4-bromo product. A reported procedure for a similar transformation involves heating the isoxazole with NBS in acetic acid to achieve C4-bromination. rsc.org

Table 1: Example Conditions for NBS-Mediated Bromination of Isoxazoles

| Substrate Example | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 5-Methoxy-3-phenylisoxazole | N-Bromosuccinimide (NBS) | Acetic Acid (AcOH) | 75 °C, 40 min | 4-Bromo-5-methoxy-3-phenylisoxazole | 86% | rsc.org |

Beyond NBS, other electrophilic bromine sources can be employed for the C4-bromination of isoxazoles. The fundamental principle remains the arenium ion mechanism, where the C4 position is the most nucleophilic site and therefore the most susceptible to electrophilic attack. isasbharat.in

Molecular bromine (Br₂) is a classic electrophilic brominating agent. The reaction of 5-isopropylisoxazole with Br₂, often in the presence of a solvent like acetic acid or a non-polar solvent, would be expected to yield this compound. The kinetics of isoxazole bromination indicate a second-order reaction, consistent with an electrophilic substitution mechanism. isasbharat.in The deactivating effect of the annular nitrogen atom makes the isoxazole ring less reactive than some other five-membered heterocycles like furan, but electrophilic substitution at C4 remains a viable and predictable pathway. isasbharat.in In some cases, electrophilic halogenation can lead to ring-opening reactions, but this typically requires specific substrates and more forceful conditions. nih.govresearchgate.net

Isoxazole Ring Formation Methodologies Incorporating Bromo and Isopropyl Moieties

An alternative synthetic strategy involves constructing the isoxazole ring from acyclic precursors that already contain the key structural elements. The most prominent method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. researchgate.netedu.krd

The [3+2] cycloaddition reaction is a powerful tool in heterocyclic synthesis, allowing for the convergent assembly of five-membered rings. frontiersin.orgedu.krd For isoxazoles, the reaction typically involves a nitrile oxide as the 1,3-dipole and an alkyne or alkene as the dipolarophile. researchgate.netresearchgate.net

The reaction between a nitrile oxide (R-C≡N⁺-O⁻) and an alkyne is a direct and versatile route to isoxazoles. chemtube3d.com To synthesize this compound, two primary combinations of reactants are theoretically possible:

Isopropyl-substituted nitrile oxide + Bromo-substituted alkyne: Reaction of 2-methylpropanenitrile oxide with a bromoalkyne like bromoacetylene.

Bromo-substituted nitrile oxide + Isopropyl-substituted alkyne: Reaction of a bromonitrile oxide with an isopropyl-containing alkyne such as 3-methyl-1-butyne.

A significant challenge in this approach is controlling the regioselectivity. The cycloaddition of nitrile oxides with terminal alkynes typically yields 3,5-disubstituted isoxazoles as the major products due to steric and electronic factors. maynoothuniversity.ie Achieving the desired 4,5-disubstituted pattern (assuming the 3-position is unsubstituted) or the 3,4,5-trisubstituted pattern is more challenging and often requires specific reaction conditions or catalysts. maynoothuniversity.iemdpi.com However, the use of internal alkynes can provide access to fully substituted isoxazoles. For instance, the cycloaddition of a simple nitrile oxide (like formonitrile oxide, generated in situ) with 1-bromo-3-methyl-1-butyne could potentially lead to the target this compound.

Nitrile oxides are often unstable and are typically generated in situ from precursors like aldoximes (using mild oxidants such as chloramine-T or N-chlorosuccinimide) or hydroximoyl chlorides (using a base). researchgate.netresearchgate.netchem-station.com

Many 1,3-dipolar cycloaddition reactions for isoxazole synthesis can be performed under metal-free conditions, which is advantageous for avoiding metal contamination in the final product and simplifying purification. nih.gov These reactions are often promoted thermally or by using simple organic or inorganic reagents to generate the reactive nitrile oxide dipole in situ. rsc.orgnih.govnih.gov

A common metal-free method involves the dehydration of an aldoxime precursor. For example, treating an aldoxime with an agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) generates the corresponding hydroximoyl chloride, which, upon elimination with a mild base (e.g., triethylamine), yields the nitrile oxide for subsequent cycloaddition. mdpi.comrsc.org This approach has been successfully applied to the one-pot synthesis of various substituted isoxazoles from aldoximes and alkenes or alkynes. rsc.orgresearchgate.net

Table 2: Reagents for Metal-Free In Situ Nitrile Oxide Generation

| Precursor | Reagent(s) | Dipole Generated | Reference |

| Aldoxime | N-Chlorosuccinimide (NCS), Base | Nitrile Oxide | rsc.org |

| Aldoxime | Sodium Hypochlorite (NaOCl) | Nitrile Oxide | mdpi.com |

| Dibromoformaldoxime | Potassium Bicarbonate (KHCO₃) | Bromonitrile Oxide | chem-station.com |

| Aldoxime | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Nitrile Oxide | rsc.org |

1,3-Dipolar Cycloaddition Reactions for Substituted Isoxazoles

Regioselectivity in Isoxazole Ring Formation

The most prevalent method for isoxazole synthesis is the [3+2] cycloaddition reaction, typically between a nitrile oxide and an alkyne. The regioselectivity of this reaction, which dictates the substitution pattern of the resulting isoxazole (e.g., 3,5-disubstituted vs. 3,4-disubstituted), is a key consideration. nih.govacs.org Another common route is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov

Control over regioselectivity can be achieved by modulating the electronic and steric properties of the reactants and by carefully selecting reaction conditions such as solvents and catalysts. nih.gov For instance, in the reaction of β-enamino diketones with hydroxylamine, the choice of solvent or the use of a Lewis acid can direct the cyclocondensation to yield specific regioisomers. nih.gov Similarly, copper(I)-catalyzed procedures involving in situ generated nitrile oxides and terminal acetylenes have been developed for the rapid and regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov

Table 1: Factors Influencing Regioselectivity in Isoxazole Synthesis

| Method | Reactants | Key Factors for Regioselectivity | Resulting Isoxamer |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | Electronic nature of substituents on both components. nih.gov | 3,5-disubstituted or 3,4-disubstituted |

| Condensation | 1,3-Dicarbonyl + Hydroxylamine | pH, temperature, nature of the dicarbonyl substrate. organic-chemistry.org | Mixture of regioisomers often possible. |

For the synthesis of a 5-isopropylisoxazole precursor, a reaction between an isopropyl-substituted alkyne and a nitrile oxide would be a common regioselective approach. Subsequent bromination at the 4-position, a common reaction for electron-rich heterocycles, would then yield the target compound. rsc.orgresearchgate.net

Alternative Cyclization and Heteroannulation Strategies

Beyond the classical [3+2] cycloaddition and dicarbonyl condensation methods, several alternative strategies have been developed for the construction of the isoxazole ring. These methods offer different pathways that can be advantageous for accessing specific substitution patterns or for substrates incompatible with traditional conditions.

One notable alternative is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govresearchgate.net This reaction proceeds under mild conditions using electrophiles like iodine monochloride (ICl), bromine, or N-bromosuccinimide (NBS), and can generate highly substituted isoxazoles. rsc.orgnih.gov This method is particularly useful for producing 4-haloisoxazoles directly. nih.gov

Another powerful approach is the cycloisomerization of α,β-acetylenic oximes, often catalyzed by gold salts (e.g., AuCl₃). organic-chemistry.org This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles from readily available starting materials. organic-chemistry.org

Table 2: Overview of Alternative Isoxazole Synthesis Strategies

| Strategy | Key Precursor | Typical Reagents/Catalysts | Key Feature |

|---|---|---|---|

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | ICl, I₂, Br₂, PhSeBr | Provides direct access to 4-halo or 4-seleno isoxazoles. nih.govresearchgate.net |

| Cycloisomerization | α,β-Acetylenic oxime | AuCl₃, CuCl | Amenable for selective synthesis of variously substituted isoxazoles. organic-chemistry.org |

Solid-Phase Synthesis Approaches for Isoxazole Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the generation of chemical libraries for drug discovery. This technique has been successfully applied to the synthesis of isoxazole derivatives, enabling the rapid and efficient production of a multitude of analogs. nih.govresearchgate.net

A common solid-phase strategy involves immobilizing either the alkyne or the nitrile oxide precursor onto a solid support (resin). nih.govresearchgate.net The cycloaddition reaction is then performed with the solution-phase partner. This approach simplifies purification, as excess reagents and byproducts can be washed away, leaving the desired resin-bound isoxazole. Subsequent cleavage from the resin releases the final product. For example, an efficient parallel solid-phase synthesis of isoxazoles has been developed using a 1,3-dipolar cycloaddition of nitrile oxides with resin-bound alkynes. researchgate.net This methodology is well-suited for creating libraries of diverse isoxazole-containing compounds. nih.govresearchgate.net

Table 3: Solid-Phase Synthesis of Isoxazoles

| Immobilized Component | Reaction Type | Advantage | Reference |

|---|---|---|---|

| Alkyne or alkene | 1,3-Dipolar cycloaddition | Efficient parallel synthesis, simplified purification. | researchgate.net |

| Carboxylic acid (precursor to alkyne) | 1,3-Dipolar cycloaddition | Allows for diversity at the alkyne position. | nih.gov |

Diversity-Oriented Synthesis of Functionalized Isoxazoles

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, which is highly valuable in the search for new biologically active compounds. The isoxazole scaffold is a frequent target for DOS due to its presence in numerous pharmaceuticals. nih.govresearchgate.net

DOS strategies for isoxazoles often leverage the robust and versatile nature of the 1,3-dipolar cycloaddition reaction. By systematically varying the nitrile oxide and alkyne components, large libraries of isoxazoles with diverse substituents at the 3- and 5-positions can be generated. nih.gov This approach is often combined with solid-phase synthesis to streamline the production and purification of the compound library. nih.govresearchgate.net

Furthermore, the functional groups on the isoxazole ring can serve as handles for further diversification. For instance, a 4-iodoisoxazole, synthesized via electrophilic cyclization, can undergo a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide range of substituents at the 4-position, thereby creating a library of highly functionalized 3,4,5-trisubstituted isoxazoles. nih.gov

Chemical Reactivity and Transformative Potential of 4 Bromo 5 Isopropylisoxazole

Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond at the C4 position of the isoxazole (B147169) ring is the primary site for transformative cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups, fundamentally altering the molecular framework.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the functionalization of heteroaryl halides is well-established. youtube.com 4-Bromo-5-isopropylisoxazole is an excellent substrate for several key palladium-catalyzed reactions, leveraging the reactivity of the C-Br bond for the construction of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the bromo-isoxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This methodology is highly valued for its tolerance of a wide range of functional groups and its relatively mild reaction conditions. The Suzuki-Miyaura coupling of 4-bromo-isoxazole derivatives allows for the synthesis of 4-aryl-isoxazoles, which are important substructures in many biologically active compounds. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, this reaction, co-catalyzed by palladium and copper, introduces an alkynyl moiety at the C4 position. researchgate.netrsc.orgrsc.org The resulting 4-alkynylisoxazoles are versatile intermediates that can undergo further transformations. rsc.orgrsc.org The reaction is typically carried out under mild conditions, making it broadly applicable. wikipedia.org

Heck Coupling: This reaction forms a substituted alkene by coupling the bromo-isoxazole with an alkene in the presence of a palladium catalyst and a base. It provides a direct method for the vinylation of the isoxazole ring at the C4 position.

Stille Coupling: The Stille reaction involves the coupling of the bromo-isoxazole with an organotin compound. It is known for its insensitivity to the presence of many functional groups, though the toxicity of the organotin reagents is a notable drawback.

Below is a table summarizing typical conditions for these palladium-catalyzed reactions.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂PO₄ | 4-Aryl/Vinyl-isoxazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 4-Alkynyl-isoxazole |

| Heck | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | 4-Vinyl-isoxazole |

| Stille | Organostannane | Pd(PPh₃)₄ | (Not always required) | 4-Aryl/Vinyl-isoxazole |

While palladium catalysts are dominant, other transition metals have been developed for cross-coupling reactions, often offering advantages in terms of cost, reactivity, and sustainability. acs.orgacs.org

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as powerful alternatives to palladium for C-C and C-N bond formation. rsc.orgrsc.org They can effectively couple aryl bromides with a variety of partners, including organoboronic acids (Suzuki-type) and organozinc reagents (Negishi-type). rsc.orgbohrium.comdntb.gov.ua Nickel catalysis can sometimes be successful for substrates where palladium-based systems are inefficient. nih.gov

Iron-Catalyzed Coupling: Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. rsc.org Iron-catalyzed cross-coupling reactions have been developed to couple aryl halides with organomagnesium reagents (Grignard reagents). acs.orgacs.org These reactions provide an economical method for forming C-C bonds. rsc.orgresearchgate.net

Copper-Catalyzed Coupling: Copper catalysts are particularly useful for forming carbon-heteroatom bonds (Ullmann condensation) and are also used in Sonogashira-type couplings, sometimes without palladium. fao.org Copper-catalyzed reactions can be used to introduce nitrogen, oxygen, or sulfur nucleophiles at the C4 position.

This table provides a comparative overview of these alternative metal-catalyzed reactions.

| Metal Catalyst | Typical Coupling Partner | Key Advantages | Common Reaction Type |

| Nickel | Organoboronic acids, Organozinc reagents | Lower cost than palladium, unique reactivity | Suzuki-type, Negishi-type, C-N Coupling |

| Iron | Grignard reagents (Organomagnesium) | Very low cost, environmentally benign | Kumada-type |

| Copper | Alkynes, Amines, Alcohols, Thiols | Low cost, excels at C-N, C-O, C-S bond formation | Ullmann Condensation, Sonogashira-type |

Nucleophilic Substitution Reactions on the Isoxazole Core

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing aromatic and heteroaromatic rings. nih.gov In this mechanism, a nucleophile attacks the ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group. nih.gov For SNAr to occur, the ring must typically be "activated" by the presence of strong electron-withdrawing groups ortho or para to the leaving group. nih.gov

In the context of this compound, the isoxazole ring itself has some inherent electron-deficient character due to the electronegativity of the nitrogen and oxygen atoms. However, it is generally not as activated as, for example, a nitro-substituted benzene (B151609) ring. Direct nucleophilic substitution of the bromine atom by an SNAr mechanism is challenging without further activation. Studies on related systems, such as 5-nitroisoxazoles, demonstrate that a strongly electron-withdrawing nitro group is highly effective at promoting nucleophilic substitution of a leaving group on the isoxazole ring. rsc.org In the absence of such a powerful activating group, harsh reaction conditions (high temperatures, strong nucleophiles) would likely be required, which could lead to ring-opening or other side reactions. researchgate.netedu.krd

Electrophilic Aromatic Substitution on the Isoxazole Ring (Post-Bromination)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic systems. chemicalbook.com The isoxazole ring can undergo EAS, with the outcome governed by the electronic properties of the ring and its substituents. The electron-attracting nature of the nitrogen atom generally deactivates the isoxazole ring towards electrophiles compared to benzene. isasbharat.in Theoretical and experimental studies show that electrophilic attack on an unsubstituted isoxazole preferentially occurs at the C4 position. isasbharat.inreddit.com

In this compound, the C4 position is already occupied by a bromine atom. Therefore, further electrophilic substitution directly on the isoxazole ring is significantly hindered. Both the bromine (deactivating via induction) and the electron-deficient nature of the isoxazole ring itself disfavor additional EAS reactions like nitration, sulfonation, or Friedel-Crafts reactions. wikipedia.org Any potential electrophilic attack would be forced to consider the less favorable C3 position, which is highly unlikely due to the electronic landscape of the ring. Consequently, the primary pathway for introducing new groups onto the aromatic core is through the cross-coupling reactions at the C4-bromo position, rather than by subsequent electrophilic substitution.

Functional Group Transformations of the Isopropyl Moiety

The isopropyl group attached at the C5 position of the isoxazole ring offers another site for chemical modification. While the isoxazole ring is relatively stable, the alkyl side chain can be functionalized using reactions common for benzylic-type positions, as the heterocyclic ring can provide some stabilization to adjacent radicals or ions.

Potential transformations include:

Free-Radical Halogenation: Under UV light or with a radical initiator, the tertiary carbon of the isopropyl group can be halogenated, for instance, using N-bromosuccinimide (NBS). This would yield 4-bromo-5-(2-bromo-2-propanyl)isoxazole, introducing a new reactive handle for subsequent nucleophilic substitution or elimination reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially oxidize the isopropyl group. Depending on the conditions, this could lead to the formation of a tertiary alcohol, 4-bromo-5-(2-hydroxy-2-propanyl)isoxazole, or, under more forcing conditions, potentially lead to cleavage of the C-C bond.

These transformations allow for the elaboration of the isopropyl group, adding another dimension to the synthetic utility of the parent molecule without altering the core isoxazole structure.

Derivatization Strategies for Advanced Molecular Scaffolds

The true synthetic power of this compound lies in its capacity as a versatile scaffold for constructing more complex molecules through sequential, site-selective reactions. chemicalbook.com Its distinct reactive sites—the C-Br bond, the isopropyl group, and the isoxazole ring itself—can be addressed orthogonally to build molecular diversity.

A typical derivatization strategy might begin with a palladium-catalyzed cross-coupling reaction at the C4 position. For example, a Suzuki-Miyaura coupling could introduce a functionalized aryl group, creating a biaryl-type structure. Following this, the isopropyl group could be functionalized. This two-step process transforms a relatively simple starting material into a significantly more complex and functionalized molecule.

For instance, a sequence could involve:

Sonogashira coupling of this compound with an alkyne to form a 4-alkynyl-5-isopropylisoxazole.

Subsequent functionalization of the alkyne , such as a click reaction (Huisgen cycloaddition) to form a triazole ring, or partial reduction to a (Z)-alkene.

This strategic combination of reactions allows chemists to use this compound as a linchpin to connect different molecular fragments, leading to the development of advanced scaffolds for applications in drug discovery, agrochemicals, and materials science. nanobioletters.com

Mechanistic Elucidation of Reactions Involving 4 Bromo 5 Isopropylisoxazole

Reaction Mechanisms of Bromination Reactions

The synthesis of 4-bromo-5-isopropylisoxazole typically involves the bromination of a 5-isopropylisoxazole precursor. This transformation is a classic example of electrophilic aromatic substitution (EAS) on a heterocyclic ring system. nih.govlumenlearning.com The isoxazole (B147169) ring, while being a five-membered heterocycle, possesses aromatic character, making it susceptible to attack by electrophiles, albeit with different reactivity and regioselectivity compared to benzene (B151609).

The most widely accepted mechanism for the bromination of the isoxazole ring at the C4 position proceeds through a stepwise pathway involving a positively charged intermediate. libretexts.orgrsc.orgmasterorganicchemistry.com Common brominating agents for this reaction include molecular bromine (Br₂) in the presence of a Lewis acid, or N-Bromosuccinimide (NBS), which can serve as a source of electrophilic bromine. nih.govorganic-chemistry.org

The mechanism can be dissected into two principal steps:

Formation of a Sigma Complex (Arenium Ion): The reaction is initiated by the attack of the π-electron system of the isoxazole ring on the electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond). This attack is rate-determining as it temporarily disrupts the aromaticity of the ring. lumenlearning.comlibretexts.org The electrophile adds to the C4 position, leading to the formation of a resonance-stabilized carbocationic intermediate, often referred to as a sigma complex or an isoxazolium ion. rsc.org The positive charge in this intermediate is delocalized across the ring system, primarily onto the nitrogen and C5 atoms. The presence of the isopropyl group at C5 influences the electron density and stability of this intermediate.

Deprotonation and Restoration of Aromaticity: In the second, rapid step, a base present in the reaction mixture (which could be the solvent or the counter-ion of the bromine source, such as Br⁻) abstracts a proton from the C4 carbon. This C-H bond cleavage allows the electrons to flow back into the ring, restoring the aromatic π-system and yielding the final product, this compound. libretexts.orgmasterorganicchemistry.com

The regioselectivity of the bromination at the C4 position is governed by the electronic properties of the isoxazole ring and the directing effects of the substituents. The nitrogen and oxygen atoms, along with the C5-isopropyl group, direct the electrophilic attack to the C4 position, which is the most nucleophilic carbon in the ring.

| Step | Description | Key Intermediates/Species |

| 1 | Electrophilic attack on the isoxazole ring | 5-isopropylisoxazole, Electrophilic Bromine (Br⁺) |

| 2 | Formation of the sigma complex | Resonance-stabilized isoxazolium ion |

| 3 | Deprotonation | Base (e.g., Br⁻), Sigma complex |

| 4 | Formation of the final product | This compound, H-Base⁺ |

Concerted Versus Stepwise Mechanisms in 1,3-Dipolar Cycloadditions

The isoxazole core of the title compound is synthesized via a [3+2] cycloaddition reaction, a type of pericyclic reaction known as the Huisgen 1,3-dipolar cycloaddition. edu.krdmdpi.com This reaction involves a 1,3-dipole (a nitrile oxide, generated in situ) and a dipolarophile (an alkyne, in this case, one that leads to the 5-isopropyl substituent). The mechanism of this cycloaddition has been a subject of extensive study, with the central question being whether the two new sigma bonds form simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism). nih.govresearchgate.net

The overwhelming experimental and theoretical evidence supports a concerted and asynchronous mechanism . researchgate.netmdpi.com

Concerted Mechanism: In this pathway, the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile interact in a single transition state to form the five-membered ring. edu.krd The reaction proceeds through a cyclic arrangement of atoms where bond formation occurs in a continuous process without the generation of any intermediate. While the two new σ-bonds are formed in the same step, the process can be asynchronous, meaning that the extent of bond formation in the transition state is not equal for both new bonds. This mechanism is thermally allowed under the Woodward-Hoffmann rules as a [π4s + π2s] cycloaddition.

Stepwise Mechanism: A hypothetical stepwise mechanism would involve the initial formation of one sigma bond, leading to a diradical or zwitterionic intermediate. nih.gov This intermediate would then undergo a rapid ring-closure to form the second sigma bond and complete the isoxazole ring. However, such intermediates are generally higher in energy and have not been detected experimentally for most 1,3-dipolar cycloadditions involving standard alkynes and nitrile oxides. Computational studies have shown that the transition state for the concerted pathway is significantly lower in energy than any potential diradical or zwitterionic intermediates, making the stepwise pathway kinetically unfavorable. researchgate.net

The preference for the concerted mechanism is explained by the favorable orbital interactions as described by Frontier Molecular Orbital (FMO) theory, which allows for a continuous, low-energy pathway from reactants to product.

| Mechanism Type | Description | Intermediates | Energetic Profile | Prevalence |

| Concerted | Both σ-bonds form in a single transition state. | None | Lower activation energy | Widely accepted for 1,3-dipolar cycloadditions. researchgate.net |

| Stepwise | σ-bonds form sequentially. | Diradical or zwitterionic intermediate | Higher activation energy | Generally not competitive; may be possible with highly reactive or electronically biased reactants. nih.gov |

Catalytic Cycles in Metal-Mediated Transformations

This compound serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where the carbon-bromine bond can be functionalized. libretexts.org The mechanisms of these transformations are described by catalytic cycles, which detail the sequential steps involving the metal catalyst.

Two of the most important transformations for this substrate are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids) and the Heck reaction (for C-C bond formation with alkenes).

Suzuki-Miyaura Coupling Catalytic Cycle: The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle with three key steps: libretexts.orgchemrxiv.orgyoutube.com

Oxidative Addition: A catalytically active 14-electron Pd(0) species reacts with this compound, breaking the C-Br bond and inserting the palladium to form a square planar Pd(II) complex. The oxidation state of palladium changes from 0 to +2.

Transmetalation: In this step, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group (R') to the Pd(II) center, displacing the bromide ligand to form a new Pd(II) complex containing both the isoxazole moiety and the R' group.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal to form the final product (4-R'-5-isopropylisoxazole). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The oxidation state of palladium returns from +2 to 0.

Heck Reaction Catalytic Cycle: The Heck reaction also operates on a Pd(0)/Pd(II) cycle but involves the coupling of the bromo-isoxazole with an alkene. libretexts.orgorganic-chemistry.orgyoutube.com

Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of this compound to a Pd(0) catalyst, generating a Pd(II) intermediate.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex. Subsequently, the isoxazolyl group migrates from the palladium to one of the alkene carbons, forming a new C-C bond and a σ-alkylpalladium(II) intermediate.

Syn β-Hydride Elimination: A hydrogen atom on the adjacent carbon (beta-position) to the palladium is eliminated along with the palladium, forming a new C=C double bond in the product. This step produces a hydridopalladium(II) complex.

Reductive Elimination/Base Regeneration: A base is required to neutralize the HBr generated and to regenerate the Pd(0) catalyst from the hydridopalladium(II) species, allowing the cycle to continue.

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms that may be difficult to observe experimentally. mdpi.compku.edu.cnresearchgate.netresearchgate.net For reactions involving this compound, computational approaches provide quantitative insights into reaction energetics, transition state structures, and the influence of substituents and catalysts.

Applications in Mechanistic Studies:

Validating Reaction Pathways: DFT calculations can be used to map the potential energy surface for a proposed reaction mechanism. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, chemists can determine the most energetically favorable pathway. For the 1,3-dipolar cycloaddition, computational studies have confirmed that the concerted pathway has a significantly lower activation barrier than the hypothetical stepwise pathway. researchgate.net

Analyzing Transition States: The geometry of transition states can be optimized using computational methods. This provides a snapshot of the bond-forming and bond-breaking processes, allowing for the determination of whether a mechanism is synchronous or asynchronous.

Elucidating Catalytic Cycles: In metal-mediated transformations, each step of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) can be modeled. DFT can help rationalize the effect of different ligands on the catalyst's activity by calculating the energy barriers for each step. mdpi.com For instance, computations can reveal how ligand sterics or electronics affect the rate of oxidative addition or reductive elimination in the Suzuki coupling of this compound.

Predicting Regio- and Stereoselectivity: The regioselectivity of the bromination reaction can be rationalized by calculating the electron density (e.g., through Natural Bond Orbital analysis) or the stability of the potential sigma complex intermediates for attack at different positions on the isoxazole ring.

The data generated from these computational studies provide a powerful complement to experimental findings, offering a detailed, molecular-level understanding of reaction mechanisms.

| Computational Method | Type of Information Obtained | Application to this compound Mechanisms |

| Density Functional Theory (DFT) | Geometries of stationary points (reactants, products, intermediates, transition states) | Determining the structure of the isoxazolium ion in bromination; analyzing the cyclic transition state in cycloaddition. |

| Frequency Calculations | Gibbs free energies, zero-point vibrational energies, characterization of transition states | Calculating activation barriers to distinguish between concerted and stepwise cycloaddition; determining the rate-limiting step in a catalytic cycle. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions | Rationalizing the regioselectivity of electrophilic attack at C4 during bromination. |

| Intrinsic Reaction Coordinate (IRC) | Minimum energy path connecting a transition state to reactants and products | Confirming that a calculated transition state correctly connects the desired reactants and products in a single mechanistic step. |

Advanced Spectroscopic Characterization of 4 Bromo 5 Isopropylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-Bromo-5-isopropylisoxazole, ¹H and ¹³C NMR are fundamental for confirming the presence of the isopropyl group and the substituted isoxazole (B147169) core.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the signals corresponding to the isopropyl moiety are expected to be characteristic. This would consist of a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The coupling between the methine proton and the six methyl protons results in this distinct splitting pattern. The chemical shift of the methine proton would be deshielded (shifted downfield) due to the influence of the adjacent electronegative isoxazole ring.

While specific experimental data for this compound is not detailed in the reviewed literature, data from analogous structures, such as 4-bromo-3,5-dimethylisoxazole, can be used for comparison. For 4-bromo-3,5-dimethylisoxazole, the two methyl groups appear as distinct singlets, confirming the absence of proton neighbors for coupling. For the target compound, the isopropyl group's signals would be the key identifiers.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| (CH₃)₂CH- | ~1.3-1.5 | Doublet | ~7.0 |

Note: Predicted values are based on standard chemical shift ranges and data from similar alkyl-substituted isoxazoles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected: three for the isoxazole ring carbons (C3, C4, and C5) and two for the isopropyl group carbons (methine and methyl).

The chemical shifts of the isoxazole ring carbons are particularly diagnostic. The C4 carbon, directly bonded to the bromine atom, is expected to have a significantly shifted resonance. Studies on 3,5-diaryl-4-bromoisoxazoles show that the C4 signal appears at a characteristic upfield position compared to its non-brominated analogue, typically in the range of 89-90 ppm. rsc.orgresearchgate.net The C3 and C5 carbons, being part of the heterocyclic ring, will appear at lower field (downfield), often in the range of 160-170 ppm. rsc.orgresearchgate.net The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 3 | ~160-165 |

| C 4-Br | ~89-95 |

| C 5 | ~168-175 |

| (CH₃)₂CH - | ~25-30 |

Note: Predicted values are based on published data for 4-bromo-3,5-diaryl and 4-bromo-3,5-dimethylisoxazoles. rsc.orgresearchgate.net

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques are crucial for establishing connectivity between atoms, which can be challenging to deduce from 1D spectra alone, especially for complex or isomeric structures. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the isopropyl methine proton signal to the methine carbon signal, and another cross-peak linking the methyl proton signals to the methyl carbon signal. This confirms the C-H connectivities of the side chain. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is vital for piecing together the molecular skeleton. For instance, a correlation would be expected between the isopropyl methine proton and the C5 carbon of the isoxazole ring, definitively establishing the point of attachment of the isopropyl group.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would show a cross-peak between the isopropyl methine and methyl protons, confirming their scalar coupling relationship.

These advanced techniques provide a comprehensive and definitive picture of the molecular structure, resolving any ambiguities that might arise from the analysis of 1D spectra alone. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, the most characteristic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound. nih.govrsc.org For this compound (C₆H₈BrNO), HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass but different elemental compositions. This is a crucial step in confirming the identity of a newly synthesized compound. mdpi.com

Table 3: HRMS Data for a Related Brominated Isoxazole Derivative

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

|---|

Source: Data from a study on a different brominated isoxazole derivative demonstrates the high accuracy of HRMS measurements. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal method for analyzing volatile and thermally stable compounds like many isoxazole derivatives. The sample is first vaporized and separated based on its boiling point and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. researchgate.net

This technique is particularly useful for:

Purity Assessment: Determining the purity of the synthesized this compound by separating it from any starting materials, by-products, or solvents.

Identification of Isomers: In syntheses where multiple isomers could be formed, GC can often separate the isomers, and the mass spectrum of each can be analyzed.

Analysis of Complex Mixtures: GC-MS can be used to identify and quantify components in a reaction mixture, making it a valuable tool for reaction monitoring.

The resulting mass spectrum for each separated peak provides fragmentation data that can be compared against spectral libraries to confirm the identity of the compounds. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. These techniques provide a molecular fingerprint, allowing for the identification of functional groups and providing insight into the molecular structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The vibrational frequencies are characteristic of the bonds and their chemical environment.

The key functional groups and their expected vibrational frequencies are:

Isoxazole Ring Vibrations : The isoxazole ring itself gives rise to a series of characteristic vibrations. The C=N stretching vibration is typically observed in the 1570-1600 cm⁻¹ region. researchgate.netscience-softcon.de The C=C stretching mode usually appears around 1490 cm⁻¹. The N-O bond stretching is expected in the 1400-1440 cm⁻¹ range, while the C-O stretching of the isoxazole ring can be found near 1068 cm⁻¹. researchgate.netresearchgate.net

Isopropyl Group Vibrations : The isopropyl substituent will be identifiable by its characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups are expected in the 2960-2980 cm⁻¹ and 2870-2890 cm⁻¹ regions, respectively. C-H bending vibrations for the isopropyl group typically appear around 1365-1385 cm⁻¹.

C-Br Stretching : The vibration of the carbon-bromine bond is a key feature. Due to the heavy bromine atom, this stretching frequency occurs in the far-infrared region, typically between 600 and 650 cm⁻¹. researchgate.net

A summary of expected and observed FTIR absorption bands for a representative bromo-substituted isoxazole derivative is presented in the table below. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Example Compound: 3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole researchgate.net |

| Aromatic C-H Stretch | 3000-3100 | 3049.51 |

| C=N Stretch (isoxazole) | 1570-1600 | 1572.60 |

| C=C Stretch (isoxazole) | 1470-1520 | 1489.78 |

| N-O Stretch (isoxazole) | 1400-1440 | 1404.08 |

| C-Br Stretch | 600-650 | 625.62 |

Raman spectroscopy is a complementary vibrational technique to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. wikipedia.org While FTIR is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Vibrations : The symmetric breathing modes of the isoxazole ring, which may be weak in the FTIR spectrum, are expected to be prominent in the Raman spectrum.

C-Br Bond : The C-Br stretching vibration, expected in the 600-650 cm⁻¹ range, should be readily observable and strong in the Raman spectrum due to the high polarizability of the bromine atom.

C-C Backbone : The carbon-carbon single bonds of the isopropyl group and its connection to the isoxazole ring would also be Raman active.

While detailed experimental Raman spectra for this compound are not available, the technique remains a crucial tool for providing a complete vibrational profile and confirming the presence of key structural features, particularly the carbon-bromine bond and the isoxazole ring system. wikipedia.orgcore.ac.uk

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. acs.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the most common transitions are π → π* and n → π*. acs.org

The isoxazole ring contains both π-bonds and non-bonding electron pairs (on the oxygen and nitrogen atoms), making it UV-active. The expected electronic transitions for this compound are:

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. For substituted isoxazoles, these bands can be found in the 200-300 nm range.

n → π Transitions: These involve the promotion of an electron from a non-bonding orbital (n) to a π antibonding orbital. These transitions are generally of lower energy and have a much lower intensity compared to π → π* transitions.

The substituents on the isoxazole ring have a significant influence on the position of the absorption maximum (λmax).

Isopropyl Group : As an alkyl group, the isopropyl substituent acts as an auxochrome and is expected to cause a small bathochromic shift (a shift to longer wavelengths) of the absorption bands.

Bromo Group : The bromine atom, being a halogen, also acts as an auxochrome. Its non-bonding electrons can interact with the π-system of the isoxazole ring, leading to a bathochromic shift.

The absorption maxima of isoxazole and oxazole derivatives can range from 355 to 495 nm depending on the electronic nature of the substituents and the extent of conjugation. globalresearchonline.net The solvent can also influence the λmax, with polar solvents often causing shifts in the absorption bands. acs.org

X-ray Crystallography for Structural Confirmation

While the crystal structure of this compound has not been reported, the structure of a closely related compound, 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole , has been determined, providing valuable insights into the expected geometry. globalresearchonline.net

Key structural features revealed by the analysis of this analogue include:

Isoxazole Ring Planarity : The central isoxazole ring is expected to be largely planar.

Substituent Orientation : A significant finding in the study of 3,5-diaryl-4-bromoisoxazoles is the torsion angle between the substituents and the central isoxazole ring. globalresearchonline.net Due to steric hindrance from the bromine atom at the 4-position, the aryl groups at the adjacent positions are twisted out of the plane of the isoxazole ring. For 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole, these torsion angles were found to be approximately 36° and 40°. globalresearchonline.net A similar effect would be anticipated for the isopropyl group in this compound, which would likely adopt a conformation that minimizes steric strain with the adjacent bromine atom.

The table below summarizes the crystallographic data for the analogue 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole, which serves as a model for the structural characteristics of 4-bromo-isoxazole derivatives. globalresearchonline.net

| Parameter | 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole globalresearchonline.net |

| Chemical Formula | C₁₅H₉BrClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 11.234(2) |

| c (Å) | 12.012(2) |

| β (°) | 108.34(3) |

| Volume (ų) | 1324.4(4) |

| Z (molecules per cell) | 4 |

| Torsion Angle (3-aryl) | ~40° |

| Torsion Angle (5-aryl) | ~36° |

This comprehensive spectroscopic and crystallographic analysis, drawing upon data from closely related analogues, provides a robust framework for the structural confirmation and characterization of this compound.

Theoretical and Computational Chemistry Studies on 4 Bromo 5 Isopropylisoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-bromo-5-isopropylisoxazole, DFT would be a powerful tool to elucidate its electronic structure, geometry, and reactivity.

Electronic Structure and Bonding Analysis

A DFT analysis would provide insights into the distribution of electrons within the this compound molecule. This would involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity, electronic transitions, and ability to participate in chemical reactions. The analysis would also detail the nature of the chemical bonds, including the C-Br, C-N, N-O, and C-C bonds within the isoxazole (B147169) ring and the isopropyl substituent, quantifying their ionic and covalent character.

Molecular Geometry Optimization

Computational chemists would perform a geometry optimization to determine the most stable three-dimensional arrangement of atoms in this compound. This process finds the lowest energy conformation of the molecule. The resulting data would be presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Bond/Angle | Value |

| Bond Length | C4-Br | e.g., 1.89 Å |

| Bond Length | C5-C(isopropyl) | e.g., 1.51 Å |

| Bond Length | N-O | e.g., 1.42 Å |

| Bond Angle | C4-C5-N | e.g., 108.5° |

| Bond Angle | C5-N-O | e.g., 109.2° |

| Dihedral Angle | Br-C4-C5-C(isopropyl) | e.g., 179.8° |

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties, which are invaluable for the experimental identification and characterization of this compound. For instance, theoretical calculations of vibrational frequencies would correspond to the peaks observed in an infrared (IR) spectrum. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule would aid in the interpretation of experimental NMR spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Spectroscopy | Parameter | Predicted Value |

| IR | C-Br Stretch | e.g., 650 cm⁻¹ |

| IR | C=N Stretch | e.g., 1620 cm⁻¹ |

| ¹H NMR | CH (isopropyl) | e.g., 3.1 ppm |

| ¹³C NMR | C4-Br | e.g., 95 ppm |

| ¹³C NMR | C5 | e.g., 170 ppm |

Reaction Pathway and Transition State Analysis

Theoretical studies could investigate the reactivity of this compound in various chemical transformations. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy barrier, or activation energy, calculated from the difference in energy between the reactants and the transition state, provides a quantitative measure of the reaction rate.

Role of 4 Bromo 5 Isopropylisoxazole As a Versatile Synthetic Building Block

Intermediate in Pharmaceutical Synthesis

The isoxazole (B147169) moiety is a well-established pharmacophore found in numerous clinically approved drugs. mdpi.comnih.govresearchgate.netijpca.orgnih.gov Its presence can influence a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. While direct research specifically detailing 4-Bromo-5-isopropylisoxazole as an intermediate in the synthesis of marketed pharmaceuticals is not extensively documented in publicly available literature, the principles of medicinal chemistry suggest its potential as a valuable precursor.

The bromo- and isopropyl-substituted isoxazole core can be envisioned as a key component in the synthesis of novel therapeutic agents. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These powerful synthetic tools allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at this position. This modularity is highly desirable in drug discovery, as it enables the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

For instance, the isopropyl group at the 5-position can provide a degree of lipophilicity and steric bulk that may be beneficial for binding to a specific biological target. The combination of these two substituents on the isoxazole ring offers a unique three-dimensional structure that can be tailored to fit the active site of an enzyme or receptor.

Table 1: Potential Pharmaceutical Scaffolds Derivable from this compound

| Target Scaffold | Synthetic Transformation | Potential Therapeutic Area |

| 4-Aryl-5-isopropylisoxazoles | Suzuki-Miyaura Coupling | Anti-inflammatory, Anticancer |

| 4-Alkynyl-5-isopropylisoxazoles | Sonogashira Coupling | Antiviral, Neuroprotective |

| 4-Amino-5-isopropylisoxazoles | Buchwald-Hartwig Amination | CNS disorders, Antibacterial |

Precursor in Agrochemical Development

The isoxazole ring is also a prominent feature in a number of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. mdpi.comresearchgate.netacs.org The structural motifs that confer biological activity in the pharmaceutical realm are often translatable to the agrochemical sector. The ability of the isoxazole ring to interact with biological targets in pests and weeds makes it a valuable scaffold for the design of new crop protection agents.

Research into isoxazoline-based insecticides, which are structurally related to isoxazoles, has highlighted the importance of this heterocyclic core in targeting the nervous systems of insects. researchgate.net By analogy, this compound could be a precursor for compounds designed to modulate similar targets.

Component in Materials Science Research

The application of isoxazole derivatives extends beyond the life sciences into the realm of materials science. mdpi.com The rigid, planar structure of the isoxazole ring, combined with its electronic properties, makes it an attractive building block for the creation of novel organic materials with interesting optical and electronic properties.

While specific research on the use of this compound in materials science is not widely reported, its structure suggests potential applications. The bromo-substituent can be used to anchor the isoxazole unit to a polymer backbone or to facilitate the synthesis of larger, conjugated systems through cross-coupling reactions. The resulting materials could have applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The incorporation of the isoxazole ring into a polymer can influence its thermal stability, solubility, and charge-transport properties. The isopropyl group, while not directly contributing to the electronic properties, can affect the packing of the polymer chains in the solid state, which in turn can influence the material's bulk properties. The synthesis of poly(isoxazole)s from renewable resources is an emerging area of research, highlighting the potential for creating sustainable materials from isoxazole-based monomers. sdl.edu.sa

Construction of Complex Heterocyclic Systems

In synthetic organic chemistry, this compound can serve as a versatile platform for the construction of more complex heterocyclic systems. The bromine atom at the 4-position is a key functional group that enables a variety of transformations.

Palladium-catalyzed cross-coupling reactions are a primary method for elaborating the structure of this compound. For example, a Suzuki-Miyaura coupling with a boronic acid can be used to introduce an aryl or heteroaryl group at the 4-position, leading to the formation of a biaryl or heterobiaryl system. researchgate.netyoutube.comnih.govresearchgate.netnih.govresearchgate.net A Sonogashira coupling with a terminal alkyne can be used to install an alkynyl substituent, which can then be further manipulated.

Beyond cross-coupling reactions, the bromine atom can also participate in other transformations, such as metal-halogen exchange to generate a lithiated or magnesiated isoxazole, which can then react with a variety of electrophiles. This allows for the introduction of a wide range of functional groups at the 4-position.

The isoxazole ring itself can also be a reactive component. Under certain conditions, the N-O bond of the isoxazole can be cleaved, leading to a ring-opening reaction that can be used to generate other functionalized molecules. This reactivity further enhances the utility of this compound as a building block for the synthesis of diverse and complex molecular structures.

Future Perspectives and Emerging Research Avenues for 4 Bromo 5 Isopropylisoxazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of 4-bromo-5-isopropylisoxazole is expected to focus on the development of novel and sustainable routes that offer advantages over classical methods.

One promising avenue is the application of green chemistry principles to the synthesis of isoxazole (B147169) derivatives. researchgate.netnih.govacs.org This includes the use of ultrasound and microwave irradiation to accelerate reaction rates, reduce energy consumption, and improve yields. nih.govnih.gov Such techniques can lead to cleaner reactions with shorter reaction times compared to conventional heating methods. nih.gov The exploration of eco-friendly solvents, such as water or bio-derived solvents, and the use of recyclable catalysts are also key areas of focus. researchgate.netacs.org For instance, the synthesis of isoxazole derivatives has been reported using water as a solvent, which aligns with the principles of green chemistry by avoiding volatile organic compounds. acs.org

A known route to a related compound, Methyl this compound-3-carboxylate, involves the bromination of Methyl 5-isopropylisoxazole-3-carboxylate using N-bromosuccinimide (NBS) in dimethylformamide (DMF). nih.gov Future work could focus on optimizing this reaction to use greener solvents and brominating agents.

| Synthetic Approach | Key Features & Advantages | Potential for this compound |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, reduced energy consumption, improved yields. researchgate.net | Faster and more efficient synthesis with potentially higher purity. |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, high selectivity, improved yields. nih.govnih.gov | Significant reduction in reaction times for key synthetic steps. |

| Green Solvents and Catalysts | Use of water or bio-solvents, recyclable catalysts, reduced environmental impact. researchgate.netacs.org | Development of an environmentally friendly synthetic protocol. |

| One-Pot/Tandem Reactions | Minimized purification steps, increased efficiency, reduced waste. | Streamlined synthesis from simple precursors in a single reaction vessel. |

Exploration of Unconventional Reactivity Modes

The reactivity of this compound is largely dictated by the isoxazole ring and the bromo substituent. While conventional reactions are well-documented, future research will likely uncover unconventional reactivity modes, leading to novel molecular architectures.

The bromine atom at the 4-position makes this compound an ideal candidate for various cross-coupling reactions . Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to introduce a wide range of substituents at this position, thereby creating diverse libraries of 5-isopropylisoxazole derivatives. researchgate.netuc.pt The efficiency of these reactions on the 4-bromoisoxazole scaffold will be a key area of investigation.

Another intriguing area is the photochemistry of isoxazoles . researchgate.net Isoxazoles can undergo light-activated ring-opening, which could be harnessed for novel synthetic transformations and applications in chemical biology as photo-crosslinkers. researchgate.netresearchgate.net The influence of the bromo and isopropyl substituents on the photochemical behavior of the isoxazole ring warrants further investigation.

Furthermore, the potential for ring-opening reactions of the isoxazole core under various conditions could lead to the synthesis of complex acyclic structures. For instance, the ring-opening fluorination of isoxazoles has been reported, providing access to fluorinated carbonyl compounds. scispace.com Exploring similar transformations with this compound could yield valuable fluorinated building blocks.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Advanced computational modeling will play a pivotal role in predicting the chemical behavior of this compound and in the rational design of its derivatives.

Density Functional Theory (DFT) studies can provide valuable insights into the geometric and electronic structure of this compound. nih.gov These calculations can help in understanding its reactivity, predicting the sites of electrophilic and nucleophilic attack, and elucidating reaction mechanisms. nih.gov For instance, DFT can be used to calculate HOMO and LUMO energies, which are crucial for predicting the reactivity of the molecule in cycloaddition reactions. researchgate.net

In silico screening of virtual libraries of this compound derivatives can accelerate the discovery of new bioactive compounds. nih.govmdpi.com Molecular docking studies can predict the binding affinity of these compounds to various biological targets, helping to prioritize synthetic efforts. nih.govmdpi.com Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be predicted computationally to assess the drug-likeness of designed molecules. mdpi.com

Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes and identifying novel reaction conditions. researchgate.net Such models could be trained on data from reactions of related bromo-heterocycles to predict the optimal conditions for the transformation of this compound.

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Prediction of reaction sites, understanding reaction mechanisms. nih.gov |

| Molecular Docking | In silico screening against biological targets. | Identification of potential protein binding and lead compounds. nih.govmdpi.com |

| ADMET Prediction | Assessment of pharmacokinetic properties. | Evaluation of drug-likeness and potential toxicity. mdpi.com |

| Machine Learning | Prediction of reaction yields and conditions. | Optimization of synthetic routes and discovery of new reactions. researchgate.net |

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with robotic platforms is revolutionizing the way molecules are made. Automated synthesis enables the rapid and efficient preparation of large libraries of compounds for high-throughput screening.

The synthesis of isoxazole libraries has been successfully demonstrated using automated platforms. nih.gov this compound, with its reactive handle (the bromo group), is an excellent candidate for integration into such systems. By coupling this building block with a diverse range of reagents in an automated fashion, large and structurally diverse libraries of 5-isopropylisoxazole derivatives can be generated.

Flow chemistry offers another powerful approach for the automated synthesis of isoxazoles. uc.pt Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The development of a continuous flow process for the synthesis and subsequent functionalization of this compound would be a significant advancement, enabling its on-demand production and derivatization.

These automated platforms, often guided by artificial intelligence, can accelerate the discovery of new molecules with desired properties by systematically exploring a vast chemical space. drugtargetreview.com

Expanding Applications in Targeted Chemical Synthesis

This compound is a versatile building block with the potential for broad applications in targeted chemical synthesis, particularly in the fields of medicinal chemistry and agrochemistry.

The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs. The unique substitution pattern of this compound can be exploited to design novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The bromo substituent provides a convenient point for diversification, allowing for the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies.

In agrochemical research, isoxazole-containing compounds have shown promise as herbicides, fungicides, and insecticides. The development of new derivatives of this compound could lead to the discovery of novel crop protection agents with improved efficacy and environmental profiles.

Furthermore, the isoxazole ring can serve as a synthetic intermediate that can be transformed into other functional groups or heterocyclic systems. The exploration of such transformations will further expand the utility of this compound as a versatile tool in the synthetic chemist's toolbox.

Q & A

Q. What statistical methods validate purity assessments of this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.